4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine

Descripción

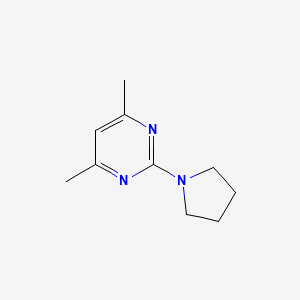

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQCSTAAXKJOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethyl 2 Pyrrolidin 1 Ylpyrimidine and Analogues

Strategic Disconnections and Retrosynthetic Analysis for Pyrimidine-Pyrrolidine Systems

Retrosynthetic analysis provides a logical framework for planning the synthesis of target molecules by breaking them down into simpler, readily available precursors. For 4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine, two primary strategic disconnections are evident.

The most common and direct approach involves disconnecting the C-N bond between the pyrimidine (B1678525) C2 position and the pyrrolidine (B122466) nitrogen. This identifies pyrrolidine and a pyrimidine ring activated at the C2 position for nucleophilic attack as the key synthons. The pyrimidine precursor would typically possess a good leaving group, such as a halogen (e.g., chlorine), at the target position. This leads to the identification of 2-chloro-4,6-dimethylpyrimidine (B132427) as a logical and practical starting material.

A more fundamental disconnection involves breaking the bonds of the pyrimidine ring itself. This approach considers the formation of the heterocyclic core as a key step. For a 2,4,6-trisubstituted pyrimidine, a [3+3] cycloaddition strategy is a classic method. This retrosynthetic path leads to a three-carbon component, such as acetylacetone (B45752) (which provides the C4, C5, and C6 atoms and the two methyl groups), and a nitrogen-containing three-atom component, specifically an amidine. In this case, the required precursor would be N-pyrrolidinylformamidine or a related derivative, which would introduce the pyrrolidinyl group at the C2 position upon cyclization.

Direct Amination and Nucleophilic Aromatic Substitution (SNAr) Routes

The most widely employed method for synthesizing 2-pyrrolidinyl-pyrimidines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the high reactivity of halogenated pyrimidines towards nucleophiles, a consequence of the electron-withdrawing nature of the ring nitrogen atoms. nih.govstackexchange.com

The key starting material for the SNAr approach is an appropriately substituted halopyrimidine. 2-chloro-4,6-dimethylpyrimidine is the ideal precursor for this synthesis. This compound can be synthesized via several established methods, often involving the condensation of acetylacetone with urea (B33335) or thiourea (B124793) followed by a halogenation step. For instance, the cyclocondensation of acetylacetone and thiourea yields 4,6-dimethyl-2-mercaptopyrimidine, which can be converted to the target sulfonyl derivative or other activated forms for substitution. researchgate.net Halopyrimidines are suitable precursors for a variety of structural modifications in the synthesis of pyrimidine-based compounds. mdpi.com

With the halogenated precursor in hand, the synthesis proceeds via a direct reaction with pyrrolidine. Pyrrolidine, a secondary amine, acts as a potent nucleophile, readily attacking the electron-deficient C2 position of the pyrimidine ring. The reaction is typically carried out in a suitable solvent and often in the presence of a base to neutralize the hydrogen halide (e.g., HCl) generated during the reaction.

A variety of conditions can be employed, with selection often depending on the reactivity of the specific substrate and the desired reaction time. Common solvents include acetonitrile, dichloromethane, or alcohols. nih.govrsc.org The addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or potassium carbonate is standard practice. mdpi.com In some cases, microwave irradiation can be used to accelerate the reaction, significantly reducing the required time from hours to minutes. nih.gov

Table 1: Exemplary Conditions for SNAr Reactions on Halogenated Pyrimidines

| Halogenated Precursor | Nucleophile | Solvent | Base | Conditions | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloro-6-methyl pyrimidine | Pyrrolidine | Acetonitrile | Triethylamine | Microwave, 90 min | nih.gov |

| 2,4,5-Trichloropyrimidine | Pyrrolidine | HPMC/Water | KOH | Room Temp, 20 min | rsc.org |

| 2-amino-4,6-dichloropyrimidine (B145751) | Various Amines | Solvent-free | Triethylamine | 80-90 °C | mdpi.com |

This table presents a set of representative reaction conditions for the synthesis of aminopyrimidines via SNAr, illustrating the versatility of the method.

The kinetics of SNAr reactions on pyrimidine systems are well-studied, providing insight into the reaction mechanism. The process is generally accepted to proceed via a two-step mechanism involving a Meisenheimer intermediate. nih.gov The initial, typically rate-determining step is the nucleophilic attack on the aromatic ring, forming a high-energy, anionic intermediate where the aromaticity is temporarily broken. stackexchange.com The stability of this intermediate is crucial for the reaction to proceed. stackexchange.com

Computational studies have been instrumental in understanding the regioselectivity of these reactions, for example, why substitution occurs preferentially at C4 over C2 in some dichloropyrimidines. wuxiapptec.com Frontier molecular orbital (FMO) theory suggests that the site of attack is governed by the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), with a higher LUMO coefficient indicating a more electrophilic center. wuxiapptec.comstackexchange.com However, the presence of other substituents on the ring can alter this selectivity. For instance, an electron-donating group at the C6 position can increase the reactivity at the C2 position. wuxiapptec.com

While a stepwise mechanism is widely accepted, some computational and experimental evidence suggests that certain SNAr reactions may proceed through a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single transition state, particularly when good leaving groups are involved. nih.gov Kinetic studies, such as those generating Brønsted-type plots, can help elucidate the specific pathway by correlating reaction rates with the nucleophilicity of the attacking amine. researchgate.net

Cycloaddition and Condensation Approaches for Pyrimidine Core Formation

An alternative to functionalizing a pre-formed ring is to construct the pyrimidine core with the desired substituents already in place. This is a powerful strategy that offers high versatility.

The Pinner synthesis is a classic and effective method for pyrimidine formation that falls under the [3+3] cycloaddition category. mdpi.com This reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comrsc.org To synthesize this compound via this route, the required building blocks would be:

Acetylacetone: This symmetrical 1,3-diketone serves as the C-C-C component, providing what will become the C4, C5, and C6 atoms of the pyrimidine ring, along with the two methyl substituents.

A pyrrolidine-containing amidine: A precursor such as N-pyrrolidinylformamidine hydrochloride would serve as the N-C-N component.

The reaction involves the condensation of the amidine with the dicarbonyl compound, typically under acidic or basic conditions, leading to cyclization and dehydration to form the aromatic pyrimidine ring. This approach allows for the direct installation of the pyrrolidinyl group at the C2 position during the ring-forming step. Various catalysts, including copper-based systems, have been developed to facilitate these types of annulation reactions under milder conditions. organic-chemistry.org

Condensation Reactions with Urea Derivatives

The synthesis of the pyrimidine core often involves the condensation of a 1,3-dicarbonyl compound with a urea derivative. In the context of this compound, the foundational 4,6-dimethylpyrimidin-2-amine scaffold can be synthesized through the reaction of acetylacetone with a suitable guanidine (B92328) salt. To achieve the desired 2-pyrrolidinyl substitution, a common strategy involves a subsequent nucleophilic substitution reaction.

However, direct condensation using N-pyrrolidinylguanidine is also a viable, though less common, pathway. A more traditional and widely applied method is the Biginelli reaction and its modifications, which is a one-pot three-component reaction between a β-dicarbonyl compound, an aldehyde, and a urea or thiourea. ekb.eg While the classic Biginelli reaction typically yields dihydropyrimidinones, subsequent oxidation and functionalization steps can lead to the desired aromatic pyrimidine structure. For instance, the reaction between acetylacetone, an appropriate aldehyde, and urea can yield a dihydropyrimidine, which can then be aromatized. The 2-oxo group can be converted to a 2-chloro group and subsequently displaced by pyrrolidine to yield the target compound.

The following table summarizes typical conditions for related pyrimidine syntheses.

Table 1: Conditions for Pyrimidine Synthesis via Condensation

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product Type | Yield |

|---|---|---|---|---|---|---|

| β-Diketone | Urea/Thiourea | Tetrachlorosilane (TCS) | CH₂Cl₂ | Room Temp | Dihydropyrimidin(thi)one | 56-92% ekb.eg |

| Acetylacetone | Urea | Trifluoroacetic acid (TFA) | Water | Reflux | 4,6-dimethylpyrimidin-2(1H)-one | Moderate-Good mdpi.com |

Green Chemistry Approaches to Pyrimidine Synthesis (e.g., Solvent-Free Three-Component Condensations)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to reduce environmental impact and improve efficiency. rasayanjournal.co.in These methods often focus on minimizing the use of hazardous solvents, employing reusable catalysts, and improving atom economy through one-pot, multicomponent reactions. rasayanjournal.co.inbenthamdirect.com

Solvent-free, or solid-state, synthesis is a prominent green approach. The "Grindstone Chemistry Technique," for example, utilizes mechanical grinding of reactants in the presence of a catalyst like CuCl₂·2H₂O to produce dihydropyrimidinones in high yields without any solvent. researchgate.net Similarly, ball milling techniques, using catalysts such as modified ZnO nanoparticles, have been successfully employed for the one-pot multicomponent synthesis of various pyrimidine derivatives. acs.org These mechanochemical methods offer advantages like reduced reaction times, simple product isolation, and high yields. rasayanjournal.co.in

Other green techniques include:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically shorten reaction times for condensation reactions, such as those between chalcones and urea derivatives. rasayanjournal.co.in

Ultrasound Irradiation: Sonication provides an alternative energy source that can promote reactions, as demonstrated in the one-pot synthesis of benzo rasayanjournal.co.inresearchgate.netthiazolo[3,2-a]pyrimidine analogs. rasayanjournal.co.in

Green Catalysts and Solvents: The use of biodegradable catalysts and environmentally benign solvents like water or ionic liquids aligns with green chemistry principles. rasayanjournal.co.inbenthamdirect.com

These methods contribute to a more sustainable production of pyrimidine analogues, demonstrating high atom economy and low environmental factors (E-factors). researchgate.net

Table 2: Green Synthesis Approaches for Pyrimidine Analogues

| Method | Reactants | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Ball Milling | Aldehyde, β-Dicarbonyl, Urea | Modified ZnO NPs, Solvent-free | Recyclable catalyst, Scalable acs.org |

| Grindstone | Aldehyde, Urea, 1,3-Dicarbonyl | CuCl₂·2H₂O, Solvent-free | Mild conditions, High yield researchgate.net |

| Ultrasound | 2-Aminobenzothiazole, Aldehyde, etc. | Ammonium (B1175870) acetate, Ethanol | Environmentally friendly rasayanjournal.co.in |

Derivatization of Pyrrolidine Moiety within Pyrimidine Scaffolds

Synthesis of Substituted Pyrrolidinylpyrimidine Derivatives

Once the this compound scaffold is assembled, further derivatization can be achieved by modifying the pyrrolidine ring. The saturated nature of the pyrrolidine ring allows for various functionalization reactions, although these are less common than modifications to the pyrimidine core. Synthetic strategies may involve the use of a pyrrolidine precursor that is already substituted. For example, reacting 2-chloro-4,6-dimethylpyrimidine with a substituted pyrrolidine, such as (R)-3-hydroxypyrrolidine or methylprolinate, allows for the direct introduction of a functionalized pyrrolidine moiety onto the pyrimidine ring.

This approach is synthetically straightforward and allows for the generation of a diverse library of analogues by simply varying the substituted pyrrolidine coupling partner. The reactivity is primarily governed by the nucleophilicity of the pyrrolidine nitrogen and the electrophilicity of the 2-position on the pyrimidine ring.

Intramolecular Cyclization and Mannich-Type Reactions for Pyrrolidine Ring Formation

An alternative to attaching a pre-formed pyrrolidine ring is to construct it directly onto the pyrimidine scaffold. Intramolecular cyclization is a powerful method for forming heterocyclic rings. osaka-u.ac.jpnih.gov For instance, a 2-aminopyrimidine (B69317) could be functionalized with a side chain containing a leaving group at the appropriate position (e.g., a 4-halobutyl group). Subsequent intramolecular nucleophilic substitution by the amino group would lead to the formation of the pyrrolidine ring directly on the pyrimidine core.

Mannich-type reactions, which involve the aminoalkylation of an acidic proton located next to a carbonyl group, can also be envisioned for constructing pyrrolidine derivatives, although their direct application to forming a pyrrolidinylpyrimidine from a pyrimidine precursor is less documented. A more relevant approach is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, which is a classic and highly versatile method for synthesizing pyrrolidine rings. nih.gov

Advanced Synthetic Transformations and Functionalization

Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling for Vinyl Pyrimidines)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. The Stille reaction, which couples an organotin compound with an organic halide or pseudohalide, is particularly effective for functionalizing heterocyclic systems like pyrimidines. wikipedia.orgthermofisher.com

To synthesize a vinyl-substituted this compound, a halogenated precursor is required. For example, starting with 2,4-dichloro-6-methylpyrimidine (B20014), one chlorine atom can be selectively substituted with pyrrolidine. The remaining chlorine at the 4-position can then serve as the electrophilic partner in a Stille coupling reaction. Reacting this chloro-pyrimidine intermediate with a vinylstannane, such as tributyl(vinyl)tin, in the presence of a palladium catalyst like Pd(PPh₃)₄, would yield the corresponding 4-vinyl-6-methyl-2-pyrrolidin-1-ylpyrimidine. libretexts.org

The general mechanism for the Stille coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst adds to the pyrimidine-halide bond, forming a Pd(II) intermediate.

Transmetalation: The vinyl group is transferred from the organotin reagent to the palladium center, displacing the halide.

Reductive Elimination: The desired C-C bond is formed as the vinyl group and the pyrimidine moiety are eliminated from the palladium center, which regenerates the Pd(0) catalyst. wikipedia.org

This methodology allows for the introduction of various unsaturated groups onto the pyrimidine ring under relatively mild conditions and with high functional group tolerance. thermofisher.com

Table 3: Example of Stille Coupling for a Pyrimidine Analogue

| Pyrimidine Substrate | Coupling Partner | Catalyst | Ligand | Solvent | Product |

|---|

Reductive Amination Strategies for C-N Bond Formation

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. organicreactions.org A variety of reducing agents can be employed, with borohydride (B1222165) and borane (B79455) reagents being common choices. organicreactions.org

In the context of synthesizing pyrrolidine-containing compounds, reductive amination can be used to construct the pyrrolidine ring itself or to attach it to another scaffold. nih.govmdpi.com For instance, the intramolecular reductive amination of a dicarbonyl compound in the presence of an amine source can lead to the formation of a pyrrolidine ring. stackexchange.com

While direct examples of reductive amination to form this compound are not extensively detailed in the provided results, the general principles of this methodology are well-established. organic-chemistry.org The synthesis of analogous 2-aminopyrimidine derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine with various amines, often in the presence of a base like triethylamine and without the need for a solvent or catalyst. nih.gov A similar nucleophilic substitution approach is a common route for introducing the pyrrolidinyl group onto a pyrimidine ring, particularly when starting with a halogenated pyrimidine. For example, 4-methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine has been synthesized by reacting 2,4-dichloro-6-methylpyrimidine with pyrrolidine. nih.gov

The general applicability of reductive amination is wide, covering a range of aldehydes, ketones, and amines, including aliphatic, aromatic, and heterocyclic amines. organicreactions.org

Oxidation Reactions (e.g., Sulfone Formation, N-Oxide Generation)

Oxidation reactions are fundamental in modifying heterocyclic compounds, allowing for the introduction of new functional groups and altering the electronic properties of the ring system.

Sulfone Formation: The oxidation of sulfide (B99878) groups to sulfones is a common transformation. google.com In pyrimidine chemistry, this can be relevant when a sulfur-containing substituent is present on the ring. For instance, 2-aminopyrimidine derivatives have been prepared from precursors containing a methylsulfonyl group, which is itself formed by the oxidation of a methylthio group. researchgate.net This highlights the utility of oxidation in preparing key intermediates for further functionalization.

N-Oxide Generation: The N-oxidation of nitrogen-containing heterocycles like pyrimidine is a well-established method for modifying their reactivity. nih.gov Pyrimidine N-oxides can be synthesized using various oxidizing agents, such as hydrogen peroxide in the presence of trifluoroacetic anhydride. rsc.org The introduction of an N-oxide group can influence the molecule's basicity and create new avenues for substitution reactions. wikipedia.orgresearchgate.net For example, the photochemistry of pyrimidine N-oxides can lead to ring contraction and other rearrangements. wur.nl While the direct N-oxidation of this compound is not specifically described, the N-oxidation of similar heterocyclic systems is a known process. rsc.org

| Reaction Type | Reagents | Product Feature | Reference |

| Sulfone Formation | Oxidizing agents | Methylsulfonyl group | researchgate.net |

| N-Oxide Generation | Hydrogen peroxide, TFAA | N-oxide moiety | rsc.org |

Formation of Acyl Hydrazide and Related Heterocyclic Ring Systems (e.g., 1,2,4-Triazole, 1,3,4-Oxadiazole, Furan)

Pyrimidine derivatives often serve as precursors for the synthesis of more complex, fused, or appended heterocyclic systems.

Acyl Hydrazides: Pyrimidine carbohydrazides are valuable intermediates, typically synthesized from the corresponding pyrimidine esters by reaction with hydrazine (B178648) hydrate. researchgate.netresearchgate.net These acyl hydrazides can then be used to construct other heterocyclic rings. nih.gov

1,2,4-Triazoles: There are numerous methods for synthesizing 1,2,4-triazoles. isres.orgorganic-chemistry.orgrsc.orgorganic-chemistry.org A common route involves the cyclization of acyl hydrazides or related intermediates. For example, 4-amino-1,2,4-triazole-3-thiols can be prepared from 1,3,4-oxadiazole-2-thiols by treatment with hydrazine hydrate. nih.gov Pyrimidine-containing triazoles can be synthesized through various cyclization strategies, often starting from a pyrimidine precursor bearing a hydrazide or a similar reactive group. researchgate.net

1,3,4-Oxadiazoles: Pyrimidine-1,3,4-oxadiazole hybrids are another important class of compounds. tandfonline.com The synthesis of 1,3,4-oxadiazoles often starts from acyl hydrazides. researchgate.netluxembourg-bio.com For instance, pyrimidine-5-carbohydrazide (B3028944) can be converted into N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines through a two-step process involving reaction with an alkyl isocyanate followed by cyclization. tandfonline.com Another approach involves the cyclization of carbothioamide intermediates. jocpr.com

Furan (B31954): Furan rings can be constructed onto an existing pyrimidine core, or a pyrimidine ring can be built onto a furan molecule. researchgate.net The synthesis of furopyrimidines has been achieved through various routes, including the reaction of aminocyano furans with formamide. researchgate.netacs.org Another method involves the reaction of barbituric acid derivatives with alkenes or alkynes in the presence of an oxidizing agent like cerium(IV) ammonium nitrate (B79036) to form the furan ring. tandfonline.com

| Starting Material | Reagent(s) | Resulting Heterocycle |

| Pyrimidine ester | Hydrazine hydrate | Pyrimidine acyl hydrazide |

| Acyl hydrazide / Thioamide | Various cyclizing agents | 1,2,4-Triazole or 1,3,4-Oxadiazole |

| Pyrimidine or Furan precursors | Various reagents | Furopyrimidine |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

A ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the pyrimidine (B1678525) ring, the protons of the two methyl groups, and the protons of the pyrrolidine (B122466) ring would each appear at characteristic chemical shifts. The integration of these signals would confirm the number of protons of each type, and the splitting patterns (multiplicity) would reveal the neighboring protons, thus helping to piece together the molecular structure.

Table 1: Predicted ¹H NMR Data for 4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Pyrimidine-H | 6.0-6.5 | Singlet (s) | N/A |

| Pyrrolidine-H (α) | 3.4-3.8 | Triplet (t) | 6.5-7.5 |

| Pyrrolidine-H (β) | 1.8-2.2 | Multiplet (m) | 6.5-7.5 |

| Pyrimidine-CH₃ | 2.2-2.6 | Singlet (s) | N/A |

Note: This table represents predicted values and is not based on experimental data.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, methyl) and its electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrimidine-C (quaternary, attached to N) | 160-165 |

| Pyrimidine-C (quaternary, attached to CH₃) | 165-170 |

| Pyrimidine-CH | 100-105 |

| Pyrrolidine-C (α) | 45-50 |

| Pyrrolidine-C (β) | 25-30 |

| Pyrimidine-CH₃ | 20-25 |

Note: This table represents predicted values and is not based on experimental data.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the pyrrolidine ring and the methyl groups to the pyrimidine core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to confirm the stereochemistry.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of organic compounds. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

HRMS would provide a highly accurate measurement of the mass of the molecular ion. This exact mass can be used to determine the elemental formula of the compound, which serves as a definitive confirmation of its chemical identity.

LC-MS and UPLC-MS for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography (UPLC-MS) are indispensable tools for the analysis of heterocyclic compounds such as this compound. These hyphenated techniques are crucial for monitoring the progress of its synthesis and for the definitive assessment of the final product's purity. numberanalytics.comnih.gov

In a typical application, the reaction mixture or the purified compound is dissolved in a suitable solvent and injected into the chromatography system. The UPLC separates the target compound from unreacted starting materials, byproducts, or other impurities based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. semanticscholar.org The high-resolution separation provided by UPLC allows for the detection of even trace-level impurities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Using an ionization technique such as Electrospray Ionization (ESI), the molecules are charged, and the mass spectrometer separates these ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent compound and any impurities, confirming the identity of the product and aiding in the structural elucidation of unknown byproducts. rsc.org The high sensitivity of modern mass spectrometers makes UPLC-MS an essential method for ensuring the purity of the synthesized compound. creative-proteomics.com

Table 1: Representative UPLC-MS/MS Method Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Condition |

|---|---|

| Chromatography System | UPLC with a tandem mass spectrometer (MS/MS) |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Multiple Reaction Monitoring (MRM) for quantification |

This table presents typical parameters and does not represent a specific analysis of this compound. semanticscholar.orgcreative-proteomics.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. acs.org By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of the compound. acs.org For this compound, IR spectroscopy is instrumental in confirming the presence of the pyrimidine core and the attached alkyl and pyrrolidine substituents.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. The high-wavenumber region is dominated by C-H stretching vibrations. The methyl (CH₃) groups on the pyrimidine ring and the methylene (B1212753) (CH₂) groups of the pyrrolidine ring will show characteristic aliphatic C-H stretching absorptions, typically in the 2850-3000 cm⁻¹ range. ijirset.com

Table 2: Expected Key IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |

| C=N Stretching | Pyrimidine Ring | 1525 - 1575 |

| C=C Stretching | Pyrimidine Ring | 1570 - 1596 |

| C-N Stretching | Pyrrolidine-Pyrimidine Linkage | ~1216 |

These values are based on data reported for structurally similar pyrimidine derivatives. ijirset.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine, provides significant insight into its likely molecular conformation. nih.govresearchgate.net The central 4,6-dimethylpyrimidine (B31164) ring is expected to be essentially planar. The pyrrolidine ring, being a saturated heterocycle, will adopt a non-planar conformation, likely an envelope or twisted shape, to minimize steric strain.

A key conformational parameter is the dihedral angle between the plane of the pyrimidine ring and the pyrrolidine substituent. In analogous structures, substituents at the 2-position of the pyrimidine ring are often twisted out of the plane of the ring to alleviate steric hindrance. For 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine, the dihedral angle between the pyrimidine and naphthalene (B1677914) rings is approximately 38-39°. researchgate.net A similar non-coplanar arrangement would be expected for the pyrrolidine group in the title compound.

Table 3: Representative Crystallographic Data for a Related Dimethylpyrimidine Derivative

| Parameter | Value (for 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine) |

|---|---|

| Chemical Formula | C₁₆H₁₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.9022 (18) |

| b (Å) | 11.4756 (14) |

| c (Å) | 15.9499 (19) |

| β (°) | 111.028 (1) |

| Volume (ų) | 2546.0 (5) |

Data from the crystal structure of 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine, a structurally related compound. nih.gov

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.comnih.gov For this compound, several types of interactions are expected to dictate the crystal architecture. Hydrogen bonds, though of the weaker C-H···N or C-H···π type, are likely to play a significant role. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while C-H bonds from the methyl and pyrrolidine groups can act as donors.

Additionally, π-π stacking interactions between the electron-rich pyrimidine rings of adjacent molecules may contribute to the stability of the crystal lattice. researchgate.net In the crystal structure of 4,6-Dimethyl-2-(naphthalen-1-yl)pyrimidine, both C-H···π contacts and π-π stacking interactions with centroid-centroid distances around 3.77 Å are observed. nih.govresearchgate.net These forces, acting in concert, create a stable, three-dimensional supramolecular structure. nsf.gov

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Typical Distance |

|---|---|---|---|

| Hydrogen Bond | C-H (methyl/pyrrolidine) | N (pyrimidine) | 2.2 - 3.0 Å (H···N) |

| C-H···π Interaction | C-H (methyl/pyrrolidine) | Pyrimidine Ring (π-system) | 2.5 - 2.9 Å (H···centroid) |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 Å (centroid-centroid) |

This table outlines the types of interactions anticipated based on the molecular structure and data from related compounds. researchgate.netresearchgate.net

Chromatographic Purity and Enantiopurity Assessment

Assessing the purity of a chemical compound is a critical step in its characterization. nih.gov Chromatographic techniques are the primary methods used for this purpose, offering high-resolution separation of the main component from any potential impurities. numberanalytics.com

Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative method to monitor reaction progress and get a preliminary indication of purity. researchgate.net For quantitative and more rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) and UPLC are the methods of choice. tricliniclabs.com A sample of this compound would be analyzed using a suitable column and mobile phase. The resulting chromatogram would ideally show a single, sharp peak corresponding to the pure compound. The area of this peak, relative to the total area of all peaks in the chromatogram, is used to calculate the purity, often expressed as a percentage (e.g., >99% pure).

It is important to note that this compound is an achiral molecule. It does not possess any stereocenters and therefore cannot exist as enantiomers. Consequently, an assessment of enantiopurity is not applicable to this compound. The purity assessment is focused solely on the identification and quantification of chemical or constitutional impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

The determination of a compound's purity is a critical aspect of its characterization. HPLC is a primary tool for this purpose, capable of separating the main compound from any impurities, starting materials, or by-products from its synthesis. A typical HPLC analysis for a compound like this compound would involve dissolving a sample in a suitable solvent and injecting it into the HPLC system. The separation would occur on a stationary phase (the column) with a mobile phase (a solvent or mixture of solvents) passing through it. A detector, often a UV-Vis detector, would then measure the absorbance of the eluting components, generating a chromatogram. The purity is then calculated based on the relative area of the peak corresponding to the target compound.

Although one commercial supplier notes the purity of this compound to be ≥98% as determined by HPLC, the specific analytical method, including the column, mobile phase, flow rate, and detection wavelength, is not provided. evitachem.com Without this information, a detailed and scientifically robust discussion of its purity determination is not possible.

Table 1: Hypothetical HPLC Purity Analysis Data for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Data not available |

| Purity | ≥98% (area percent) |

Note: This table is illustrative and based on general HPLC practices for similar compounds, as specific data for this compound is not publicly available.

Chiral HPLC for Enantiomeric Excess Determination

The structure of this compound does not inherently possess a chiral center. Chirality in a molecule typically arises from a carbon atom bonded to four different substituent groups. In this compound, the pyrimidine ring is attached to a pyrrolidine ring at the nitrogen atom. The pyrrolidine ring itself does not have a stereocenter unless it is substituted in a way that creates one. Based on the standard representation of this compound, the molecule is achiral.

Therefore, the concept of enantiomeric excess determination via Chiral HPLC would not be applicable to this specific compound. Chiral HPLC is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. mdpi.com This is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Should a derivative of this compound be synthesized that introduces a chiral center, Chiral HPLC would then become a relevant analytical technique. In such a hypothetical scenario, a method would be developed using a suitable chiral column (e.g., polysaccharide-based) and a mobile phase that provides the best separation between the two enantiomers. The enantiomeric excess would be calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Hypothetical Chiral HPLC Data for a Chiral Derivative of this compound

| Parameter | Value |

| Chiral Stationary Phase | Amylose or Cellulose-based |

| Mobile Phase | Hexane:Isopropanol |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | Data not available |

| Retention Time (Enantiomer 2) | Data not available |

| Enantiomeric Excess | Data not available |

Note: This table is purely hypothetical as the parent compound is achiral, and no data exists for any potential chiral derivatives.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and chemical behavior of molecules. For 4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine, these methods provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Theoretical calculations for pyrimidine (B1678525) derivatives are often performed using DFT methods, such as B3LYP, to optimize the molecular geometry and determine the electronic properties. researchgate.net For analogous compounds, these calculations have been used to determine bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net The optimized geometry provides insights into the planarity and conformational preferences of the molecule.

Detailed bond lengths and angles for this compound would be determined through DFT calculations, typically revealing the influence of the pyrrolidine (B122466) and dimethyl substitutions on the pyrimidine ring's geometry.

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrimidine Derivative Core Structure (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.34 | C6-N1-C2 | 115.8 |

| C2-N3 | 1.33 | N1-C2-N3 | 126.5 |

| N3-C4 | 1.34 | C2-N3-C4 | 115.9 |

| C4-C5 | 1.40 | N3-C4-C5 | 122.5 |

| C5-C6 | 1.38 | C4-C5-C6 | 117.3 |

| C6-N1 | 1.34 | C5-C6-N1 | 122.0 |

Note: This table is illustrative and based on general findings for pyrimidine rings. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals can identify the likely sites for electrophilic and nucleophilic attack. The analysis of these orbitals provides a qualitative understanding of the charge transfer interactions that can occur within the molecule and with other species. nih.gov

Table 2: Illustrative FMO Properties of a Pyrimidine Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is illustrative. Specific values for this compound would be obtained from quantum chemical calculations.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an EPS map, regions of negative potential are typically colored red, indicating areas prone to electrophilic attack, while regions of positive potential are colored blue, indicating areas susceptible to nucleophilic attack. bhu.ac.in

For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and other electrostatic interactions. The hydrogen atoms of the methyl and pyrrolidine groups would exhibit positive potential. bhu.ac.in This analysis is critical for understanding non-covalent interactions with biological targets.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, which has a pyrrolidine ring that can adopt different conformations, MD simulations can provide insights into its conformational landscape and flexibility. researchgate.net These simulations can reveal the most stable conformations and the energy barriers between them, which is important for understanding how the molecule might adapt its shape to fit into a binding site.

Ligand-Based and Structure-Based Computational Approaches

Computational approaches are also employed to predict the biological activity of molecules by studying their interactions with specific protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking studies would be performed to predict its binding mode and affinity within the active site of the target protein. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. scispace.comresearchgate.net The results of docking studies are often used to guide the design of new derivatives with improved potency. scispace.comresearchgate.net

Computational Site Mapping (e.g., SiteMap) for Pocket Analysis

Computational site mapping algorithms work by identifying regions on a protein's surface that are suitable for binding a small molecule like this compound. The process involves scanning the protein for concave, solvent-accessible surfaces and then characterizing these regions based on properties such as size, shape, and chemical nature (hydrophobicity, hydrogen-bonding potential).

While specific, in-depth research applying SiteMap analysis directly to this compound is not extensively published, the principles of the methodology can be described. A typical SiteMap analysis would proceed by preparing a three-dimensional structure of a potential target protein. The software then places site points within the protein's solvent-exposed regions, clustering them to define distinct binding sites.

For each identified site, a series of properties are calculated to assess its potential for ligand binding. These properties are often consolidated into scores that help researchers rank and prioritize sites for further investigation. Key parameters include:

Dscore (Druggability Score): This score provides a more refined measure of druggability, calibrated against a set of known drug binding sites.

Volume: The size of the identified pocket in cubic angstroms (ų), which must be sufficient to accommodate the ligand.

Hydrophobic/Hydrophilic Character: The balance of nonpolar and polar regions within the site, which is crucial for complementarity with the ligand.

Hydrogen-Bonding Possibilities: The presence of potential hydrogen-bond donors and acceptors within the pocket.

Although a specific data table for this compound is not available in the public domain, a hypothetical output from a SiteMap analysis on a target protein might look like the interactive table below. This table illustrates the type of data generated in such a study, which would be used to evaluate and compare potential binding sites for the compound.

| Binding Site ID | SiteScore | Dscore | Volume (ų) | Hydrophobic | Hydrophilic |

| Site 1 | 1.05 | 1.02 | 450 | 1.8 | 0.7 |

| Site 2 | 0.98 | 0.95 | 380 | 1.5 | 0.9 |

| Site 3 | 0.85 | 0.81 | 620 | 2.1 | 0.5 |

This table is representative of typical SiteMap output and is for illustrative purposes only. The values are not based on actual experimental data for this compound.

The insights gained from such computational pocket analysis are invaluable. They guide medicinal chemists in designing or modifying compounds like this compound to achieve better binding affinity and selectivity for a specific biological target. By understanding the detailed topology and chemical environment of a binding pocket, researchers can rationally engineer molecules with improved therapeutic potential.

Structure Activity Relationship Sar Studies and Scaffold Optimization

Systematic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a core component of the molecule, and substitutions on this ring can significantly alter its electronic properties, steric profile, and hydrogen bonding capabilities, thereby influencing its biological activity.

The methyl groups at the 4 and 6 positions of the pyrimidine ring are important for the molecule's interaction with its biological target. While specific studies on 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine are limited, research on related 4,6-disubstituted pyrimidines provides valuable insights. The size and lipophilicity of the groups at these positions can influence binding affinity.

Studies on analogous 4,6-diarylpyrimidine derivatives have shown that the nature of the substituents at these positions is critical for activity. For instance, in a series of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines, it was found that an unsubstituted benzene (B151609) ring at the 6th position of the pyrimidine was favorable for maximal anthelmintic activity, while mono-substitution on the benzene ring at the 4th position seemed to enhance it. nih.gov This suggests that the steric and electronic properties of the substituents at the 4 and 6 positions play a significant role in modulating biological activity. In another study on pyrimidine derivatives, it was observed that derivatives containing a methyl group on the pyrimidine ring exhibited heightened anticancer action against all examined cell types when compared to phenyl substituents. researchgate.net

The methyl groups in this compound are likely to contribute to the hydrophobic interactions within the binding pocket of its target protein. The precise impact of these methyl groups would be dependent on the specific topology of the binding site.

Table 1: Influence of Substituents at Positions 4 and 6 of the Pyrimidine Ring on Biological Activity

| Compound/Series | R1 at C4 | R2 at C6 | Biological Activity | Reference |

|---|---|---|---|---|

| 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines | Substituted Phenyl | Phenyl | Favorable for anthelmintic activity | nih.gov |

| Pyrazolone-pyrimidine derivatives | Methyl | Aryl | Heightened anticancer activity | researchgate.net |

| 4,6-diarylpyrimidines | Pyridine/Pyrimidine | Aryl | Increased CDK inhibitory activity | nih.gov |

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. Introducing a halogen, such as chlorine, at the 5-position of the pyrimidine ring can have several effects.

Electronically, halogens are electron-withdrawing groups, which can alter the electron density of the pyrimidine ring. This can influence the pKa of the molecule and its ability to participate in hydrogen bonding or other electronic interactions. A study on the vacuum ultraviolet spectroscopy of pyrimidine derivatives showed that the effect of a halogen atom increases with photon energy, causing shifts in the absorption bands. nih.gov Theoretical calculations on pyrimidine and its halogenated derivatives have also been performed to understand their electronic properties. nih.gov

From a reactivity standpoint, the introduction of a halogen can provide a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a wider range of analogs. For instance, 3-halo-pyrazolo[1,5-a]pyrimidines have been synthesized and used as building blocks for further functionalization. chemscene.com

In terms of biological activity, halogenation can lead to enhanced binding affinity through the formation of halogen bonds with the target protein. However, the effect is highly dependent on the specific context of the binding site. In some cases, halogenation can lead to a decrease in activity if the halogen atom introduces unfavorable steric or electronic interactions.

Table 2: Effects of Halogenation on Pyrimidine Derivatives

| Compound Series | Position of Halogenation | Observed Effects | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | 2- and 5-positions | Altered electronic properties and absorption spectra | nih.govnih.gov |

| Pyrazolo[1,5-a]pyrimidines | 3-position | Enabled further chemical modifications | chemscene.com |

Modification of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is another key feature of the molecule, and its modification can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. The pyrrolidine scaffold is widely used in drug discovery due to its ability to explore pharmacophore space in three dimensions. differencebetween.comnih.gov

The point of attachment of the pyrrolidine ring to the pyrimidine core is a critical determinant of biological activity. In this compound, the pyrrolidine is attached via its nitrogen atom (1-yl position). An alternative would be attachment through one of its carbon atoms, for example, the 3-yl position, which would result in a secondary amine.

In general, SAR studies on various heterocyclic scaffolds have shown that such positional isomerism can have a profound impact on biological activity. The orientation of the pyrrolidine ring and the presence of a hydrogen bond donor in the 3-yl isomer could lead to different interactions with the target protein. For instance, a study on pyrrolidine pentamine derivatives as enzyme inhibitors highlighted that modifications to the pyrrolidine scaffold had varied effects on inhibitory properties. nih.gov

Introducing substituents on the pyrrolidine ring can fine-tune the steric, electronic, and physicochemical properties of the molecule. The position, size, and nature of these substituents can significantly influence biological activity.

For example, the introduction of a hydroxyl group can increase polarity and provide an additional hydrogen bond donor/acceptor, which could lead to improved binding affinity and selectivity. The synthesis of [(2'S, 3'S)-bis(hydroxylmethyl)pyrrolidin-1-yl] pyrimidine nucleosides has been explored for potential antiviral activity, demonstrating the utility of hydroxyl groups on the pyrrolidine ring. nih.govjuniperpublishers.com

Alkyl substitutions on the pyrrolidine ring can modulate its lipophilicity and steric profile. Depending on the size and shape of the binding pocket, small alkyl groups may be well-tolerated or even enhance activity by filling a hydrophobic pocket. A study on pyrrolidine amide derivatives as enzyme inhibitors showed that small lipophilic 3-phenyl substituents were preferable for optimal potency. nih.gov

Table 3: Effects of Substitution on the Pyrrolidine Ring

| Parent Scaffold | Substitution on Pyrrolidine Ring | Effect on Biological Activity | Reference |

|---|---|---|---|

| Pyrimidine nucleosides | (2'S, 3'S)-bis(hydroxylmethyl) | Potential antiviral activity | nih.govjuniperpublishers.com |

| Pyrrolidine amides | 3-phenyl (small, lipophilic) | Optimal potency as NAAA inhibitors | nih.gov |

| Pyrrolidine pentamines | Various modifications | Varied effects on inhibitory activity | nih.gov |

Replacing the pyrrolidine ring with other cyclic or acyclic amines is a common strategy to explore the SAR and optimize the properties of a lead compound.

Dimethylamino: The dimethylamino group is an acyclic, less sterically hindered alternative to the pyrrolidine ring. The difference in conformational rigidity can significantly impact binding affinity. While the pyrrolidine ring has a more defined three-dimensional shape, the dimethylamino group has freely rotating methyl groups. In a study of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines, the dimethylamino group was part of a guanidinyl moiety that showed good anthelmintic activity. nih.gov

Piperidine (B6355638): The piperidine ring is a six-membered cyclic amine, which is larger and has a different conformational preference (chair conformation) compared to the five-membered pyrrolidine ring. The choice between a pyrrolidine and a piperidine ring can influence the vector and distance of substituents, which can be critical for optimal interaction with a target. In some cases, the larger piperidine ring may provide a better fit in a binding pocket. For instance, a study on aminopyrimidines as HIV-1 reverse transcriptase inhibitors explored piperidine-4-yl-aminopyrimidines. nih.gov

Piperazine (B1678402): The piperazine ring contains a second nitrogen atom, which can serve as an additional point for hydrogen bonding or as a site for further substitution to modulate physicochemical properties like solubility. The basicity of the second nitrogen can also play a role in target engagement and pharmacokinetic properties. A review on pyrimidine-piperazine hybrids highlights their enhanced biological activity due to the combination of these two important pharmacophores. In one study, replacing a piperazine ring with a pyrrolidine group led to a noticeable decrease in activity. nih.gov

Table 4: Comparison of Different Amine Moieties at the 2-Position of Pyrimidine

| Amine Moiety | Key Features | General Impact on Activity | Reference(s) |

|---|---|---|---|

| Dimethylamino | Acyclic, flexible | Activity is context-dependent | nih.gov |

| Pyrrolidine | 5-membered ring, rigid | Often provides a good balance of properties | nih.govnih.gov |

| Piperidine | 6-membered ring, larger | Can improve fit in certain binding pockets | nih.gov |

| Piperazine | 6-membered ring with second N | Can enhance solubility and provide additional interaction points | nih.gov |

Exploration of Linker and Bridging Strategies

Scientific literature does not provide specific examples or data on the variation of linkers between the this compound scaffold and other chemical moieties. Research on related, but structurally distinct, pyrimidine derivatives offers general insights into the importance of linker properties. For instance, in various biologically active pyrimidine series, the length, rigidity, and electronic nature of a linker can significantly influence the compound's interaction with its biological target. However, without direct studies on this compound, any discussion on this topic would be speculative and fall outside the scope of this focused article.

Varying the Nature of the Linker between Pyrimidine and other Scaffolds

There is no available research that specifically details the synthesis or biological evaluation of compounds where the this compound core is attached to other scaffolds via different linkers. Consequently, no data tables or detailed research findings on how linker modifications affect the activity of this specific compound can be presented.

Design Principles for Enhanced Chemical Performance

The scientific community has not published specific design principles aimed at enhancing the chemical performance of this compound. While general principles of medicinal chemistry, such as optimizing lipophilicity, metabolic stability, and target engagement through structural modifications, are broadly applicable, their specific application to this compound has not been documented in peer-reviewed literature. Therefore, a detailed, evidence-based discussion on design principles for this molecule cannot be provided at this time.

Advanced Academic Applications and Theoretical Perspectives

Development of Pyrimidine-Based Chemical Probes and Tools

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently incorporated into molecules designed to probe biological systems. nih.gov Pyrimidine derivatives are adept at forming hydrogen bonds and participating in π-stacking interactions, making them effective for targeting the ATP-binding sites of kinases and other enzymes. acs.org The 2-amino- or 2-substituted-aminopyrimidine moiety, in particular, is a well-established "hinge-binder" that interacts with the backbone of the hinge region of protein kinases. ijpsjournal.com

The incorporation of a pyrrolidine (B122466) ring at the 2-position of the 4,6-dimethylpyrimidine (B31164) core, as in the compound of interest, could offer several advantages in the design of chemical probes:

Modulation of Physicochemical Properties: The pyrrolidine group can enhance aqueous solubility and introduce sp³ character, which is often associated with improved pharmacokinetic properties and reduced nonspecific binding. acs.org

Vector for Further Functionalization: The pyrrolidine ring provides a scaffold for introducing additional functional groups, such as fluorophores, biotin (B1667282) tags, or reactive moieties for covalent labeling of biological targets.

Conformational Constraint: The cyclic nature of the pyrrolidine can restrict the conformational freedom of the molecule, potentially leading to higher binding affinity and selectivity for the target protein.

Researchers have developed extensive libraries of pyrimidine-based compounds to probe the function of understudied kinases and to investigate protein-protein interactions (PPIs). nih.govacs.org For instance, pyrimidodiazepine-based scaffolds have been designed as peptidomimetics to target challenging PPIs. nih.gov Given these precedents, 4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine represents a viable starting point for the development of novel chemical probes to explore complex biological processes.

Investigation of Pyrimidine Scaffolds in Materials Science

The electron-deficient nature of the pyrimidine ring makes it an attractive building block for organic electronic materials. researchgate.net The two nitrogen atoms in the ring lower the energy levels of the molecular orbitals, facilitating electron injection and transport. alfa-chemistry.com This property has been exploited in the design of materials for a variety of applications:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have been successfully employed as electron-transporting materials and as host materials for phosphorescent and fluorescent emitters in OLEDs. researchgate.netnih.gov The high electron affinity of the pyrimidine core can lead to improved device efficiency and reduced operating voltage. alfa-chemistry.com

Organic Field-Effect Transistors (OFETs): The incorporation of pyrimidine units into organic semiconductors can enhance electron mobility, a key parameter for the performance of n-channel OFETs. alfa-chemistry.com

Organic Solar Cells (OPVs): Pyrimidine-containing π-conjugated systems can promote planar molecular structures and efficient intramolecular charge transfer, which are beneficial for light absorption and energy conversion in OPVs. alfa-chemistry.com

The specific compound, this compound, combines the electron-deficient pyrimidine core with an electron-donating pyrrolidine substituent. This donor-acceptor character could lead to interesting photophysical properties, such as intramolecular charge transfer (ICT) fluorescence. The methyl groups at the 4 and 6 positions can also influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic thin films. While experimental data on this specific compound is lacking, the known properties of pyrimidine derivatives in organic electronics suggest that this scaffold could be a promising candidate for further investigation in materials science.

Exploration of Pyrimidine Derivatives as Components in Catalysis

While less common than their application in medicine and materials science, heterocyclic compounds, including pyrimidine derivatives, have been explored as components in catalysis. Their potential roles can be categorized as follows:

Ligands for Metal Catalysts: The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, allowing pyrimidine derivatives to act as ligands in transition metal catalysis. The electronic properties of the pyrimidine ring and the steric bulk of its substituents can be tuned to modulate the reactivity and selectivity of the metal catalyst.

Organocatalysts: Certain pyrimidine derivatives can function as organocatalysts, for example, as Brønsted or Lewis bases. The basicity of the nitrogen atoms can be harnessed to activate substrates in a variety of organic transformations. For example, pyranopyrimidine derivatives have been synthesized using organocatalysts like L-proline. acs.org

The 2-pyrrolidinyl substituent in this compound could potentially participate in catalysis. For instance, chiral pyrrolidine derivatives are widely used as organocatalysts for asymmetric reactions. While the specific catalytic activity of this compound has not been reported, its structure suggests that it could be explored as a ligand or a basic organocatalyst in future studies.

Contribution to Understanding Heterocyclic Compound Reactivity and Design Principles

The study of pyrimidine derivatives contributes significantly to our understanding of the reactivity of heterocyclic compounds. The pyrimidine ring is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents.

The 2-position of the pyrimidine ring is particularly interesting from a reactivity standpoint. In 2-halopyrimidines, the halogen atom is readily displaced by nucleophiles. The relative reactivity of 2-chloro-, 2-bromo-, and 2-iodo-pyrimidines in aminolysis reactions has been studied, providing insights into the mechanism of nucleophilic aromatic substitution on the pyrimidine ring. rsc.org

The 2-aminopyrimidine (B69317) moiety, present in a substituted form in this compound, is a key structural motif in many biologically active molecules. ijpsjournal.com The amino group can act as a directing group in electrophilic substitution reactions and can also be functionalized to generate a wide range of derivatives. The reaction of 2-aminopyrimidines with formaldehyde, for instance, has been studied to understand the reactivity of the exocyclic amino group. nih.gov

The design of molecules with specific properties often relies on a deep understanding of structure-activity relationships (SAR). By systematically modifying the substituents on the pyrimidine ring and studying the effects on biological activity or material properties, researchers can develop design principles for new functional molecules. The study of compounds like this compound and its analogs can provide valuable data for building these SAR models.

Role in the Development of New Synthetic Methodologies for Heterocyclic Systems

The synthesis of substituted pyrimidines is a central theme in organic chemistry, and the development of new and efficient synthetic methods is an ongoing area of research. researchgate.net The classical synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea (B33335), or guanidine (B92328). wikipedia.org

Modern synthetic chemistry has seen the development of a plethora of new methods for the synthesis of pyrimidines, including:

Multicomponent Reactions: The Biginelli reaction and its variations are powerful one-pot methods for the synthesis of dihydropyrimidines, which can then be oxidized to pyrimidines. researchgate.netrsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely used to introduce aryl, and alkyl substituents onto the pyrimidine ring. researchgate.net

Visible-Light Photocatalysis: Recently, visible-light-driven methods have been developed for the synthesis of 2-substituted pyrimidines via the aerobic oxidation of dihydropyrimidines. rsc.orgrsc.org

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Studies of Pyrimidine-Pyrrolidine Reactions

The synthesis of 2-amino-pyrimidines often involves the nucleophilic substitution of a leaving group on the pyrimidine (B1678525) ring by an amine. In the case of 4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine, this would typically involve the reaction of a 2-substituted-4,6-dimethylpyrimidine with pyrrolidine (B122466). While this reaction is synthetically useful, detailed mechanistic studies are often limited.

Future research could employ advanced computational and experimental techniques to elucidate the precise reaction mechanism. This would involve:

Computational Modeling: Density Functional Theory (DFT) calculations could be used to model the reaction pathway, identify transition states, and determine activation energies. This would provide insights into the electronic effects of the dimethyl substituents on the pyrimidine ring and the nucleophilicity of the pyrrolidine.

Kinetic Studies: Detailed kinetic analysis under various reaction conditions (temperature, solvent, catalyst) would help to determine the reaction order and rate-determining steps.

In-situ Spectroscopic Monitoring: Techniques such as ReactIR or process NMR could be used to monitor the reaction in real-time, identifying key intermediates and byproducts.

A deeper mechanistic understanding would allow for the optimization of reaction conditions, leading to higher yields, reduced reaction times, and more sustainable synthetic processes.

Stereoselective Synthesis of Chiral Pyrrolidinyl-Pyrimidines

The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry, as different enantiomers can exhibit vastly different pharmacological activities. The pyrrolidine moiety of this compound offers an opportunity for the introduction of stereocenters.

Future research should focus on the development of stereoselective synthetic routes to chiral derivatives of this compound. This could be achieved through several approaches:

Use of Chiral Starting Materials: Employing enantiomerically pure substituted pyrrolidines as the nucleophile would lead to the formation of chiral products.

Asymmetric Catalysis: The development of chiral catalysts for the coupling of the pyrimidine and pyrrolidine moieties could enable the enantioselective synthesis from achiral precursors.

Chiral Resolution: Classical resolution techniques or chiral chromatography could be used to separate racemic mixtures of chiral derivatives.

The synthesis and biological evaluation of individual enantiomers would be crucial to understanding the structure-activity relationship (SAR) and identifying the more potent and selective isomer.

Development of Novel Derivatization Strategies for Enhanced Structural Diversity

To explore the full therapeutic potential of the this compound scaffold, the development of novel derivatization strategies is essential. This would allow for the creation of a library of related compounds with diverse structural features for biological screening.

Future efforts could focus on:

Functionalization of the Pyrimidine Ring: Introducing a variety of substituents at the 5-position of the pyrimidine ring could significantly impact the molecule's electronic properties and biological activity.

Modification of the Pyrrolidine Ring: The synthesis of derivatives with substituents on the pyrrolidine ring would allow for the exploration of how steric and electronic changes in this part of the molecule affect its interactions with biological targets.

Introduction of Other Functional Groups: The incorporation of other pharmacophoric groups could lead to hybrid molecules with enhanced or novel biological activities.

These derivatization strategies would provide a platform for systematic SAR studies and the optimization of lead compounds.

| Potential Derivatization Site | Example Substituent | Potential Impact |

| Pyrimidine C5-position | -Br, -NO2, -CN | Modify electronic properties |

| Pyrrolidine C3/C4-position | -OH, -NH2, -Alkyl | Introduce chirality, alter polarity |

| Pyrrolidine N-position (if modified) | N-oxide | Alter solubility and metabolic profile |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern drug discovery relies on the rapid synthesis and screening of large numbers of compounds. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry in terms of speed, efficiency, and safety.

Future research should explore the adaptation of the synthesis of this compound and its derivatives to these high-throughput technologies. This would involve:

Development of Flow-Based Synthetic Routes: Designing and optimizing a continuous flow process for the key synthetic steps.

Automated Workup and Purification: Integrating automated purification systems to streamline the isolation of the final products.

Robotic Handling and Screening: Utilizing robotic platforms for the automated setup of reaction arrays and subsequent biological screening.

The integration of these technologies would significantly accelerate the drug discovery process based on this chemical scaffold.

Exploration of Pyrimidine-Pyrrolidine Hybrids with Novel Architectures

The combination of different pharmacophores into a single hybrid molecule is a powerful strategy in drug design. Future research could explore the creation of novel molecular architectures by linking the this compound core to other biologically active moieties.

This could lead to the development of compounds with:

Dual-Target Activity: Molecules designed to interact with two different biological targets simultaneously.

Improved Pharmacokinetic Properties: The addition of a second moiety could be used to tune the solubility, permeability, and metabolic stability of the parent compound.

Novel Mechanisms of Action: The combination of two pharmacophores could result in synergistic effects and novel biological activities.

The design and synthesis of such hybrid molecules represent a promising avenue for the discovery of next-generation therapeutics.

Q & A

Q. What are the optimal synthetic routes for 4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine, and how can reaction conditions be systematically optimized?

Methodological Answer : A robust synthetic route involves condensation reactions using intermediates like 4,6-dihydroxy-2-methylpyrimidine ( ). For optimization, employ factorial design of experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between parameters and minimize trial-and-error approaches . Computational tools like quantum chemical calculations () can predict reaction pathways, while experimental validation ensures reproducibility.

Q. How can researchers address challenges in purifying this compound due to its solubility limitations?

Methodological Answer : Purification strategies depend on solubility data (e.g., solubility in sodium hydroxide; ). Use recrystallization with mixed solvents (polar/non-polar) or column chromatography with gradient elution. Advanced separation techniques like membrane filtration () or preparative HPLC may resolve co-eluting impurities. Monitor purity via melting point analysis (e.g., >360°C for related compounds; ) and NMR spectroscopy.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer :

- 1H/13C NMR : Assign peaks based on pyrimidine ring protons (δ 6.5–8.5 ppm) and pyrrolidine methyl groups (δ 1.0–2.5 ppm).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (). Compare retention times to reference standards ().

- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack ( ). Software like Gaussian or ORCA can simulate transition states for reactions such as halogenation (e.g., converting hydroxyl to chloro groups; ). Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy).

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer :

- Dose-Response Analysis : Use high-throughput screening (HTS) to establish IC50 values and differentiate selective toxicity ().

- Molecular Docking : Compare binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase vs. human kinases; ).

- Pathway Analysis : Apply toxicity pathway models () to assess off-target effects.

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C).

- Analytical Monitoring : Track degradation products via LC-MS and identify structural changes using HRMS ().

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions ().

Q. What methodologies elucidate the mechanism of pyrrolidine substitution in pyrimidine derivatives?

Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled pyrrolidine to trace substitution pathways via NMR or mass spectrometry.

- In Situ Spectroscopy : Monitor reactions in real-time using Raman or IR spectroscopy ().

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated reagents to distinguish concerted vs. stepwise mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.